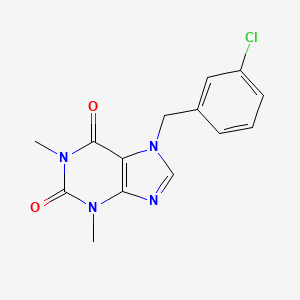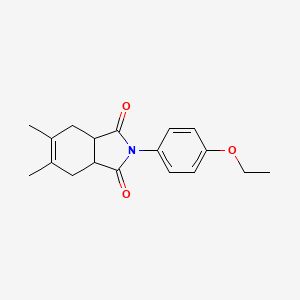
(5E)-1-(2,5-dimethoxyphenyl)-5-(2-furylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-1-(2,5-dimethoxyphenyl)-5-(2-furylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of dihydropyrimidine derivatives, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(2,5-dimethoxyphenyl)-5-(2-furylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired dihydropyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-1-(2,5-dimethoxyphenyl)-5-(2-furylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the dimethoxyphenyl group, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or alkoxides in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5E)-1-(2,5-dimethoxyphenyl)-5-(2-furylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial and anticancer properties. It can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further drug development.
Medicine
In medicine, the compound is being studied for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a drug for treating infections or cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.
Mécanisme D'action
The mechanism of action of (5E)-1-(2,5-dimethoxyphenyl)-5-(2-furylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit enzyme activity essential for bacterial survival. In anticancer applications, it could interfere with cell division or induce apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation, but its effects are likely mediated through binding to specific proteins or DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Similar structure but lacks the furan and dimethoxyphenyl groups.
5-(2-Furylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Similar but lacks the dimethoxyphenyl group.
1-(2,5-Dimethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Similar but lacks the furan group.
Uniqueness
(5E)-1-(2,5-dimethoxyphenyl)-5-(2-furylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to the presence of both the furan and dimethoxyphenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. These structural features make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H14N2O5S |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
(5E)-1-(2,5-dimethoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H14N2O5S/c1-22-10-5-6-14(23-2)13(9-10)19-16(21)12(15(20)18-17(19)25)8-11-4-3-7-24-11/h3-9H,1-2H3,(H,18,20,25)/b12-8+ |
Clé InChI |
DYOKRGAYEGWMIS-XYOKQWHBSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)N2C(=O)/C(=C/C3=CC=CO3)/C(=O)NC2=S |
SMILES canonique |
COC1=CC(=C(C=C1)OC)N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]-2-iodobenzamide](/img/structure/B11653549.png)
![(5E)-5-(5-chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653557.png)


![ethyl {[2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B11653579.png)
![(2Z)-2-(2-butoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11653593.png)
![N-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11653595.png)
![N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B11653609.png)
![Ethyl 5-[(2-methoxyphenyl)carbamoyl]-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11653616.png)
![6-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B11653617.png)

![2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B11653620.png)
![1-[3'-(4-methylphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]ethanone](/img/structure/B11653623.png)
![3-[(2-Furanylcarbonyl)oxy]-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane](/img/structure/B11653624.png)
